Cas no 2137627-18-8 (1H-2-Benzopyran-3-carboxaldehyde, 7-bromo-3,4-dihydro-3-methyl-1-oxo-)

1H-2-Benzopyran-3-carboxaldehyde, 7-bromo-3,4-dihydro-3-methyl-1-oxo- 化学的及び物理的性質
名前と識別子
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- 1H-2-Benzopyran-3-carboxaldehyde, 7-bromo-3,4-dihydro-3-methyl-1-oxo-
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- インチ: 1S/C11H9BrO3/c1-11(6-13)5-7-2-3-8(12)4-9(7)10(14)15-11/h2-4,6H,5H2,1H3
- InChIKey: UVJVMYJPCKDOCA-UHFFFAOYSA-N
- SMILES: C1(C)(C=O)OC(=O)C2=CC(Br)=CC=C2C1
1H-2-Benzopyran-3-carboxaldehyde, 7-bromo-3,4-dihydro-3-methyl-1-oxo- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-396947-10.0g |
7-bromo-3-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carbaldehyde |
2137627-18-8 | 95.0% | 10.0g |
$3929.0 | 2025-03-16 | |
Enamine | EN300-396947-2.5g |
7-bromo-3-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carbaldehyde |
2137627-18-8 | 95.0% | 2.5g |
$1791.0 | 2025-03-16 | |
Enamine | EN300-396947-0.1g |
7-bromo-3-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carbaldehyde |
2137627-18-8 | 95.0% | 0.1g |
$804.0 | 2025-03-16 | |
Enamine | EN300-396947-0.05g |
7-bromo-3-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carbaldehyde |
2137627-18-8 | 95.0% | 0.05g |
$768.0 | 2025-03-16 | |
Enamine | EN300-396947-0.25g |
7-bromo-3-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carbaldehyde |
2137627-18-8 | 95.0% | 0.25g |
$840.0 | 2025-03-16 | |
Enamine | EN300-396947-1.0g |
7-bromo-3-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carbaldehyde |
2137627-18-8 | 95.0% | 1.0g |
$914.0 | 2025-03-16 | |
Enamine | EN300-396947-5.0g |
7-bromo-3-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carbaldehyde |
2137627-18-8 | 95.0% | 5.0g |
$2650.0 | 2025-03-16 | |
Enamine | EN300-396947-0.5g |
7-bromo-3-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carbaldehyde |
2137627-18-8 | 95.0% | 0.5g |
$877.0 | 2025-03-16 |
1H-2-Benzopyran-3-carboxaldehyde, 7-bromo-3,4-dihydro-3-methyl-1-oxo- 関連文献
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Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421
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Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
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Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
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Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
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Qingxia Duan,Hanchuang Zhu,Caiyun Liu,Ruifang Yuan,Zhaotong Fang,Zuokai Wang,Pan Jia,Zilu Li,Wenlong Sheng,Baocun Zhu Analyst, 2019,144, 1426-1432
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Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
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Damir A. Popov,John M. Luna,Nicholas M. Orchanian,Ralf Haiges,Courtney A. Downes,Smaranda C. Marinescu Dalton Trans., 2018,47, 17450-17460
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8. A broadband aggregation-independent plasmonic absorber for highly efficient solar steam generation†Zhongming Huang,Shengliang Li,Xiao Cui,Yingpeng Wan,Yafang Xiao,Shuang Tian,Hui Wang,Xiaozhen Li,Qi Zhao,Chun-Sing Lee J. Mater. Chem. A, 2020,8, 10742-10746
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Tianxiao Mei,Sheng Zhang,Jie Sun Anal. Methods, 2021,13, 764-768
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Rohit Chand,Saipriya Ramalingam,Suresh Neethirajan Nanoscale, 2018,10, 8217-8225
1H-2-Benzopyran-3-carboxaldehyde, 7-bromo-3,4-dihydro-3-methyl-1-oxo-に関する追加情報
1H-2-Benzopyran-3-carboxaldehyde, 7-bromo-3,4-dihydro-3-methyl-1-oxo
Introduction to the Compound
The compound 1H-2-Benzopyran-3-carboxaldehyde, 7-bromo-3,4-dihydro-3-methyl-1-oxo (CAS No: 2137627-18-8) is a highly specialized organic molecule with significant potential in various scientific and industrial applications. This compound belongs to the class of benzopyrans, which are fused bicyclic structures consisting of a benzene ring and a pyran ring. The presence of a carboxaldehyde group at position 3 and a bromine atom at position 7 introduces unique electronic and structural properties that make this compound particularly interesting for research and development.
Chemical Structure and Properties
The molecular structure of 1H-2-Benzopyran-3-carboxaldehyde, 7-bromo-3,4-dihydro-3-methyl-1-oxo is characterized by its bicyclic framework, which includes a benzene ring fused to a dihydro-pyran ring. The carboxaldehyde group (-CHO) at position 3 imparts aldehyde functionality, while the bromine atom at position 7 adds halogen substituent properties. Additionally, the methyl group at position 3 contributes to the compound's steric and electronic characteristics.
Recent studies have highlighted the importance of such structural features in influencing the compound's reactivity and stability. For instance, the aldehyde group can participate in various condensation reactions, making it a valuable component in organic synthesis. Furthermore, the bromine substituent can act as an electron-withdrawing group, potentially enhancing the compound's ability to undergo electrophilic aromatic substitution or other related reactions.
Synthesis and Characterization
The synthesis of 1H-2-Benzopyran derivatives, including this specific compound, has been extensively studied due to their versatile applications in pharmaceuticals and materials science. Recent advancements in synthetic methodologies have enabled the efficient construction of these complex structures using techniques such as oxidative coupling, cyclization reactions, and transition metal-catalyzed processes.
Characterization of this compound typically involves advanced spectroscopic techniques such as NMR (Nuclear Magnetic Resonance) and IR (Infrared Spectroscopy) to confirm its molecular structure. High-resolution mass spectrometry (HRMS) is also employed to determine its exact molecular formula and confirm its purity.
Applications in Research and Industry
The unique properties of 1H-2-Benzopyran derivatives have made them valuable in several fields:
- Pharmaceuticals: These compounds are being explored for their potential as drug candidates due to their ability to interact with biological targets such as enzymes and receptors.
- Materials Science: The structural rigidity and functional groups present in these molecules make them suitable for applications in polymer chemistry and nanotechnology.
- Agricultural Chemistry: Recent studies suggest that certain benzopyran derivatives may exhibit pesticidal or fungicidal activities, opening new avenues for their use in crop protection.
Recent Research Findings
In recent years, there has been growing interest in understanding the biological activity of benzopyran derivatives, particularly their potential as anti-inflammatory or anti-cancer agents. For example, a study published in *Journal of Medicinal Chemistry* demonstrated that certain analogs of this compound exhibit significant inhibitory effects on key enzymes involved in inflammatory pathways.
Additionally, researchers have investigated the photophysical properties of these compounds for applications in optoelectronics. The conjugated π-system present in benzopyrans can absorb light across a broad spectrum, making them promising candidates for use in organic light-emitting diodes (OLEDs) and solar cells.
Conclusion
The compound 1H-2-Benzopyran-3-carboxaldehyde, 7-bromo-3,4-dihydro-3-methyl-1 oxo (CAS No: 2137627 - 18 -8) stands out as a versatile molecule with diverse applications across multiple disciplines. Its unique chemical structure and functional groups make it an attractive target for both fundamental research and industrial development. As ongoing studies continue to uncover new properties and uses for this compound, its significance in scientific advancements is expected to grow further.
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